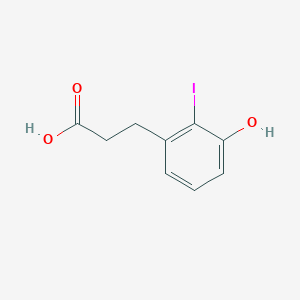
Benzenepropanoic acid, 3-hydroxy-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-hydroxy-2-iodo-, is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a hydroxy group at the 3-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-hydroxy-2-iodo-, typically involves the iodination of a precursor compound. One common method is the electrophilic iodination of 3-hydroxybenzenepropanoic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent over-iodination .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-hydroxy-2-iodo-, can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-oxo-2-iodobenzenepropanoic acid.
Reduction: 3-hydroxybenzenepropanoic acid.
Substitution: 3-hydroxy-2-azidobenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-hydroxy-2-iodo-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its iodine content.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-hydroxy-2-iodo-, involves its interaction with biological molecules through its hydroxy and iodine groups. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the iodine atom can participate in halogen bonding and oxidative stress pathways. These interactions can lead to the disruption of cellular processes and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3-hydroxy-4-iodo-
- Benzenepropanoic acid, 3-hydroxy-2-bromo-
- Benzenepropanoic acid, 3-hydroxy-2-chloro-
Comparison
Compared to its analogs, Benzenepropanoic acid, 3-hydroxy-2-iodo-, is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom makes the compound more effective in halogen bonding and oxidative stress pathways, enhancing its potential as an antimicrobial agent and in radiopharmaceutical applications .
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(3-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
IZLZZQSDFNDEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















